Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane structure
Ethynylcyclohexane structure
Nombre del producto:Ethynylcyclohexane
Número CAS:931-48-6
MF:C8H12
Megavatios:108.180882453918
MDL:MFCD00001513
CID:804303
PubChem ID:70263

Ethynylcyclohexane Propiedades químicas y físicas

Nombre e identificación

    • Ethynylcyclohexane
    • Cyclohexane, ethynyl-
    • Cyclohexylacetylene
    • Ethynylcyclohexane (ACI)
    • 1-Cyclohexylethyne
    • Cyclohexylethyne
    • Ethyne, cyclohexyl-
    • NS00039526
    • CYCLOHEXYL ACETYLENE
    • Cyclohexylacetylene, 98%
    • C8H12
    • F16297
    • EINECS 213-236-6
    • 931-48-6
    • DTXSID30239265
    • EN300-192818
    • MFCD00001513
    • AKOS015888167
    • ethynyl-cyclohexane
    • AS-47825
    • DB-004024
    • Z1255457380
    • CS-W022720
    • Prothizinic acid; Protizinic acid
    • MDL: MFCD00001513
    • Renchi: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
    • Clave inchi: SSDZYLQUYMOSAK-UHFFFAOYSA-N
    • Sonrisas: C#CC1CCCCC1

Atributos calculados

  • Calidad precisa: 108.09400
  • Masa isotópica única: 108.094
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 0
  • Complejidad: 98.5
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 0A^2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 3.1

Propiedades experimentales

  • Color / forma: Colorless Transparent Liquid
  • Denso: 0.828 g/mL at 25 °C(lit.)
  • Punto de ebullición: 130-132 °C(lit.)
  • Punto de inflamación: Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
  • índice de refracción: n20/D 1.4540(lit.)
  • Coeficiente de distribución del agua: Immiscible with water.
  • PSA: 0.00000
  • Logp: 2.19990
  • Disolución: Not determined

Ethynylcyclohexane Información de Seguridad

  • Símbolo: GHS02
  • Palabra de señal:Danger
  • Instrucciones de peligro: H225
  • Declaración de advertencia: P210
  • Número de transporte de mercancías peligrosas:UN 3295BF 3 / PGII
  • Wgk Alemania:3
  • Código de categoría de peligro: 11
  • Instrucciones de Seguridad: 16
  • Código F de la marca fuka:10
  • Señalización de mercancías peligrosas: F
  • Nivel de peligro:3.1
  • Grupo de embalaje:II
  • Condiciones de almacenamiento:Flammable area

Ethynylcyclohexane Datos Aduaneros

  • Código HS:2902199090
  • Datos Aduaneros:

    China Customs Code:

    2902199090

    Overview:

    2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Ethynylcyclohexane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069507-10g
Ethynylcyclohexane
931-48-6 98%
10g
¥2040.00 2024-04-25
TRC
E939213-500mg
Ethynylcyclohexane
931-48-6
500mg
$ 95.00 2022-06-05
Enamine
EN300-192818-0.1g
ethynylcyclohexane
931-48-6 95%
0.1g
$30.0 2023-09-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD227495-5g
Ethynylcyclohexane
931-48-6 98%
5g
¥900.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069507-100mg
Ethynylcyclohexane
931-48-6 98%
100mg
¥67.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069507-5g
Ethynylcyclohexane
931-48-6 98%
5g
¥1080.00 2024-04-25
Oakwood
237953-25g
Ethynylcyclohexane
931-48-6 97%
25g
$480.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E42270-250mg
Ethynylcyclohexane
931-48-6 95%
250mg
¥378.0 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-234455-1 g
Cyclohexylacetylene,
931-48-6
1g
¥346.00 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E42270-1g
Ethynylcyclohexane
931-48-6 95%
1g
¥748.0 2023-01-18

Ethynylcyclohexane Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ;  18 h, -10 °C; 1 - 2 h, rt
Referencia
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

Synthetic Routes 2

Condiciones de reacción
Referencia
Convenient two-step conversion of acid chlorides to terminal alkynes
Aitken, R. Alan; Seth, Shirley, Synlett, 1990, (4),

Synthetic Routes 3

Condiciones de reacción
Referencia
Product class 8: linear alkynes: synthesis by elimination
Sankararaman, S., Science of Synthesis, 2008, 43, 435-467

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach
Wang, Zhe; Campagna, Silvio; Xu, Guoyou; Pierce, Michael E.; Fortunak, Joseph M.; et al, Tetrahedron Letters, 2000, 41(21), 4007-4009

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
Referencia
Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene
Kunishima, Munetaka; Hioki, Kazuhito; Ohara, Takashi; Tani, Shohei, Journal of the Chemical Society, 1992, (3), 219-20

Synthetic Routes 6

Condiciones de reacción
1.1 -
1.2 Catalysts: Iodine
Referencia
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 80 °C
Referencia
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; Dhudshia, Bhartesh; Mills, Ryan; Thadani, Avinash N., Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Referencia
A Practical Preparation of Terminal Alkynes from Aldehydes
Wang, Zhe; Campagna, Silvio; Yang, Kaihong; Xu, Guoyou; Pierce, Michael E.; et al, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Water ,  Cuprous chloride Solvents: Dimethylformamide ;  12 h, 120 °C
Referencia
Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source
Gao, Lei; Li, Zheng, Organic Chemistry Frontiers, 2020, 7(4), 702-708

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
Referencia
Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene
Negishi, Ei-ichi; King, Anthony O.; Tour, James M., Organic Syntheses, 1986, 64, 44-9

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes
Wang, Zhe; Yin, Jianguo; Campagna, Silvio; Pesti, Jaan A.; Fortunak, Joseph M., Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Synthetic Routes 12

Condiciones de reacción
1.1 -
1.2 Reagents: Iodine
Referencia
Acetylene
Bhattacharya, Samit K.; Stelmach, John E.; Winkler, Jeffrey D.; Arrington, Kenneth L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

Synthetic Routes 13

Condiciones de reacción
Referencia
Product subclass 39: tetraaryl- and tetraalkylborates and related organometallic compounds
Kaufmann, D. E.; Koester, M., Science of Synthesis, 2004, 6, 1217-1233

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis
Liu, Wenfeng; Ke, Yang; Liu, Chuhan; Kong, Wangqing, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940

Synthetic Routes 15

Condiciones de reacción
Referencia
Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes
Aitken, R. Alan; Atherton, J. Ian, Journal of the Chemical Society, 1994, (10), 1281-4

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  15 min
Referencia
The synthesis and reactions of alkynylboranes and "ate" complexes
Sinclair, James Angus, 1976, , ,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene ,  Hexamethylphosphoramide
Referencia
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Synthetic Routes 19

Condiciones de reacción
Referencia
Reaction of cyclohexylacetylene with lower saturated monobasic acids
Bol'shukhin, A. I.; Egorov, A. G., Zhurnal Obshchei Khimii, 1957, 27, 1185-7

Synthetic Routes 20

Condiciones de reacción
Referencia
Synthesis of linear alkynes by rearrangement
Krueger, A., Science of Synthesis, 2008, 43, 469-554

Ethynylcyclohexane Raw materials

Ethynylcyclohexane Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane
A1211714
Pureza:99%
Cantidad:25g
Precio ($):441.0